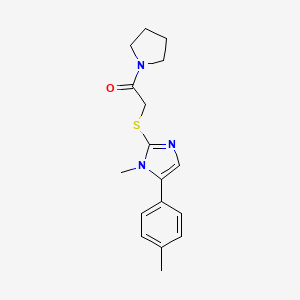

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

The compound 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a 1-methyl-5-(p-tolyl)imidazole core linked via a thioether bridge to a pyrrolidine-substituted ethanone moiety.

Properties

IUPAC Name |

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-5-7-14(8-6-13)15-11-18-17(19(15)2)22-12-16(21)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHXMMLKPWQJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the pyrrolidine group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Types of Reactions:

Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield various reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyrrolidine moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

Sulfoxides and sulfones: from oxidation.

Reduced imidazole derivatives: from reduction.

Substituted imidazole or pyrrolidine derivatives: from nucleophilic substitution.

Scientific Research Applications

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol + chloroacetamide | Reflux in ethanol/DMF | 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone |

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

In vitro studies have demonstrated potent antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Several studies have reported its effectiveness against various cancer cell lines, including breast cancer (MCF-7), stomach cancer (SGC-7901), and liver cancer (HepG2). The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

For instance, one study highlighted that derivatives related to the imidazole structure exhibited high inhibitory potential against human thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The IC50 values for these compounds were significantly lower than those of standard anticancer drugs like 5-fluorouracil.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the compound could be a promising candidate for further development into an antimicrobial agent.

Case Study 2: Anticancer Research

In another research project, derivatives of this compound were synthesized and tested against various cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and pyrrolidine groups can modulate the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Substituent Effects: Electron-donating groups (e.g., p-tolyl) on imidazole enhance stability, while electron-withdrawing groups (e.g., -NO₂) increase reactivity . Thioether linkages improve metabolic stability compared to ester or amide bonds .

- Synthetic Efficiency : Condensation and nucleophilic substitution are common strategies, with yields varying based on steric hindrance (e.g., 60% for 5a vs. unstated yields for tetrazole derivatives) .

- Biological Implications : Pyrrolidine and piperidine groups are advantageous for target binding due to their basicity and conformational flexibility .

Biological Activity

The compound 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule characterized by its unique structural features, including an imidazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 338.46 g/mol. Its structure includes:

- An imidazole ring , which contributes to its reactivity and interaction with biological targets.

- A thioether linkage , enhancing its potential for diverse chemical transformations.

- A pyrrolidine ring , which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the compound may interact with cellular receptors or DNA, influencing cellular processes and pathways.

Antimicrobial Activity

Research indicates that 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. Further research is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that have explored the biological activity of related compounds:

These findings highlight the potential of compounds containing similar structural motifs as therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing imidazole precursor (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with a halogenated pyrrolidinyl ketone (e.g., 2-chloro-1-(pyrrolidin-1-yl)ethanone) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .

- Key Variables :

- Solvent : Polar aprotic solvents enhance nucleophilicity of the thiol group.

- Base : K₂CO₃ is preferred for deprotonation without side reactions.

- Temperature : Reflux (80–100°C) ensures complete reaction.

- Yield Optimization : Pilot reactions under inert atmosphere (N₂/Ar) improve stability of intermediates. Typical yields range from 65–85%, depending on purity of starting materials .

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- In Vitro vs. In Vivo Discrepancies :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 inhibition assays) to identify rapid degradation .

- Solubility : Use DMSO stock solutions (200 mM) for in vitro assays, but adjust for in vivo compatibility (e.g., saline/PEG formulations) .

- Dose Escalation : Perform pharmacokinetic profiling (Cₘₐₓ, AUC) to correlate efficacy with bioavailability .

- Case Study : A structurally similar imidazole-pyrrolidinone derivative showed 90% in vitro enzyme inhibition but <20% in vivo efficacy due to poor blood-brain barrier penetration .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular Docking :

- Software: AutoDock Vina or Schrödinger Suite.

- Protocol :

Prepare the ligand (compound) and receptor (target protein, e.g., NS5A protease) in PDBQT format.

Define active site residues based on co-crystallized ligands (e.g., Daclatasvir’s binding to HCV NS5A) .

Run docking with flexible side chains; validate with RMSD < 2.0 Å .

- MD Simulations :

- GROMACS/NAMD for 100-ns trajectories to assess stability of ligand-receptor complexes .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage :

- Short-term : 4°C in airtight, light-resistant vials.

- Long-term : -20°C in desiccated conditions (silica gel).

- Solubility :

- Safety : Follow GHS guidelines (e.g., P210: Avoid heat/sparks) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological potency of this compound?

Methodological Answer:

- SAR Design :

- Core Modifications :

- Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

- Vary pyrrolidinyl substituents (e.g., methyl vs. ethyl) to probe steric effects.

- Assay Selection :

- Enzyme Inhibition : IC₅₀ determination using fluorescence-based assays.

- Cellular Toxicity : MTT assay on HEK293/HepG2 cells .

- Data Analysis :

- Use Hansch analysis to correlate logP with activity; optimal logP ~2.5–3.5 for membrane permeability .

Basic: What are common impurities observed during synthesis, and how can they be quantified?

Methodological Answer:

- Impurities :

- Byproducts : Unreacted thiol precursor or dimerized species.

- Degradation : Hydrolysis of the thioether bond under acidic conditions.

- Quantification :

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization Challenges :

- Polymorphism : Multiple crystal forms due to flexible pyrrolidinyl group.

- Solvent Choice : High-vapor-pressure solvents (e.g., diethyl ether) promote slow nucleation.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.